molecular formula C12H14N2O4 B2372876 [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol CAS No. 54908-11-1

[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol

Cat. No. B2372876
CAS RN: 54908-11-1
M. Wt: 250.254
InChI Key: WSNWTEDNJVCMEI-UHFFFAOYSA-N
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Description

“[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” consists of a pyrrolidine ring attached to a methanol group and a 2-nitrobenzoyl group .


Physical And Chemical Properties Analysis

“[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol” has a molecular weight of 250.25 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enantioselective Catalysis

  • Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a derivative of pyrrolidinemethanol, was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This process achieved good to high yields with up to 56% enantiomeric excess (Lattanzi, 2006).

Synthesis of Nickel Complexes

  • Dinuclear complexes containing N,O-type ligands, such as pyrrolidinemethanol derivatives, have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrated significant activity, with turnover frequencies up to 187,500 C2H4 (mol Ni h)-1 (Kermagoret & Braunstein, 2008).

Molecular Gels

  • Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, closely related to nitrobenzoyl pyrrolidines, have been shown to exhibit remarkable gelling abilities in methanol-containing organic mixtures. These gels displayed superior mechanical strength and rapid self-healing properties, highlighting their potential in the field of molecular gels (Xu et al., 2013).

Synthesis of Aromatic Compounds

  • The compound 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, a related nitrobenzoyl compound, was synthesized through a double C2/C3 functionalization of quinoline, demonstrating the utility of nitrobenzoyl groups in complex organic syntheses (Belyaeva et al., 2018).

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWTEDNJVCMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol

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